Salfredin B11

Description

Structure

3D Structure

Properties

CAS No. |

165467-63-0 |

|---|---|

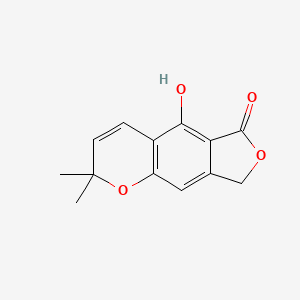

Molecular Formula |

C13H12O4 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one |

InChI |

InChI=1S/C13H12O4/c1-13(2)4-3-8-9(17-13)5-7-6-16-12(15)10(7)11(8)14/h3-5,14H,6H2,1-2H3 |

InChI Key |

ZYOUEEMPKPNVQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3COC(=O)C3=C2O)C |

melting_point |

179 - 180 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Salfredin B11: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salfredin B11 is a naturally occurring isobenzofuranone derivative isolated from the seeds of Nigella sativa and Nigella glandulifera.[1][2] Emerging research has identified this compound as a promising bioactive compound with a range of potential therapeutic applications. Primarily recognized as an aldose reductase inhibitor, it has also been implicated in anti-cancer and anti-viral pathways.[1] This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing its known molecular targets and associated signaling pathways. While comprehensive quantitative data and detailed experimental protocols from primary literature are not widely available, this document provides an overview of its established roles and the general methodologies relevant to its study.

Core Activity: Aldose Reductase Inhibition

This compound is characterized as an aldose reductase inhibitor.[1] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the overactivation of this pathway is a key contributor to the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound has the potential to mitigate the downstream effects of the polyol pathway.

The Polyol Pathway and its Pathophysiological Role

The polyol pathway consists of two primary enzymatic reactions. First, aldose reductase reduces glucose to sorbitol, a reaction that consumes NADPH. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, converting NAD+ to NADH. In hyperglycemic states, the increased flux of glucose through this pathway leads to several detrimental cellular consequences:

-

Osmotic Stress: The accumulation of intracellular sorbitol, which does not readily diffuse across cell membranes, creates a hyperosmotic environment, leading to osmotic stress and cell damage.

-

Increased Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor. NADPH is essential for the regeneration of the master antioxidant, reduced glutathione (GSH), by glutathione reductase. A reduction in NADPH levels impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.

-

Altered Redox Balance: The increased production of NADH by sorbitol dehydrogenase alters the NADH/NAD+ ratio, which can disrupt the metabolic balance and function of other cellular pathways.

Proposed Mechanism of Aldose Reductase Inhibition

While specific kinetic studies on this compound are not publicly available, aldose reductase inhibitors typically act by binding to the active site of the enzyme, preventing the binding of its substrate, glucose. This inhibition can be competitive, non-competitive, or uncompetitive.

Signaling Pathway

The primary signaling pathway affected by this compound's aldose reductase inhibitory activity is the Polyol Pathway .

Caption: Inhibition of the Polyol Pathway by this compound.

Anti-Cancer Activity

This compound has been identified as a potential anti-cancer agent, with several putative molecular targets.

Inhibition of EML4-ALK

In the context of lung cancer, this compound has been designated as a lead compound against the EML4 (Echinoderm microtubule-associated protein-like 4) receptor protein. The EML4-ALK fusion oncogene is a key driver in a subset of non-small cell lung cancers (NSCLC). The fusion protein leads to constitutive activation of the ALK tyrosine kinase, which in turn activates downstream pro-survival signaling pathways.

The constitutively active EML4-ALK fusion protein promotes cell proliferation and survival through the activation of several key downstream signaling cascades, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.

-

JAK-STAT Pathway: This pathway is involved in cell growth, survival, and immune responses.

By inhibiting the EML4-ALK fusion protein, this compound would theoretically block these downstream pathways, leading to apoptosis and reduced proliferation of cancer cells.

Caption: Proposed inhibition of EML4-ALK signaling by this compound.

Inhibition of EGFR

This compound has been implicated in the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, which is a critical target in anti-viral (specifically anti-HPV) and anti-cancer research. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates signaling cascades that promote cell proliferation, survival, and migration.

Similar to EML4-ALK, activated EGFR signals through the PI3K/AKT and MAPK pathways to promote cell growth and survival. In the context of HPV, EGFR signaling is often hijacked by viral oncoproteins to promote the proliferation of infected cells.

Caption: Proposed inhibition of EGFR signaling by this compound.

Inhibition of BAG1

This compound has been identified as a potential inhibitor of Bcl-2-associated athanogene 1 (BAG1). BAG1 is a co-chaperone protein that interacts with several proteins, including the anti-apoptotic protein Bcl-2 and the chaperone Hsp70, to regulate processes such as apoptosis, cell signaling, and proliferation. Overexpression of BAG1 is associated with resistance to apoptosis and is observed in various cancers. The precise mechanism of how this compound may inhibit BAG1 is not yet elucidated.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not available in the public domain. However, based on its reported activities, the following are examples of standard assays that would be employed to characterize its mechanism of action.

Aldose Reductase Inhibition Assay (General Protocol)

This assay spectrophotometrically measures the activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

-

Purified or recombinant aldose reductase

-

DL-glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Phosphate buffer (pH 6.2)

-

This compound (test compound)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH oxidation is proportional to the aldose reductase activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vitro Kinase Assay for EML4-ALK or EGFR (General Protocol)

This type of assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Materials:

-

Recombinant human EML4-ALK or EGFR kinase domain

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer

-

This compound (test compound)

-

Detection reagent (e.g., ADP-Glo™)

Procedure:

-

In a multi-well plate, add the kinase, peptide substrate, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature for a specified time.

-

Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Determine the IC50 value of this compound.

Cell Viability Assay (General Protocol)

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line expressing the target of interest (e.g., H3122 for EML4-ALK, A431 for EGFR)

-

Complete cell culture medium

-

This compound (test compound)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (growth inhibition 50) value.

Western Blotting for Signaling Pathway Analysis (General Protocol)

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with this compound at various concentrations for a specific time.

-

Lyse the cells to extract proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

-

Use secondary antibodies conjugated to an enzyme for detection.

-

Visualize the protein bands and quantify the changes in phosphorylation.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data for this compound, such as IC50 values, Ki, or binding affinities for its putative targets. The tables below are structured to present such data once it becomes available through further research.

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | Substrate | IC50 (µM) | Inhibition Type | Reference |

| Aldose Reductase | Spectrophotometric | DL-glyceraldehyde | Data not available | Data not available | |

| EML4-ALK | Kinase Assay | Peptide Substrate | Data not available | Data not available | |

| EGFR | Kinase Assay | Peptide Substrate | Data not available | Data not available |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Target | Assay Type | GI50/EC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | Not specified | Proliferation | Data not available | |

| NSCLC cell line | Non-Small Cell Lung Cancer | EML4-ALK | Proliferation | Data not available | |

| HPV-positive cell line | Cervical Cancer | EGFR | Proliferation | Data not available |

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, primarily as an aldose reductase inhibitor and as a candidate for anti-cancer and anti-viral therapies through its putative inhibition of EML4-ALK, EGFR, and BAG1. While its biological activities have been identified, there is a clear need for further in-depth research to elucidate the precise molecular mechanisms of action. Future studies should focus on:

-

Quantitative Inhibition Studies: Determining the IC50 and Ki values of this compound against its molecular targets.

-

Structural Biology: Co-crystallization of this compound with its target proteins to understand the exact binding mode.

-

Cellular and In Vivo Studies: Comprehensive analysis of its effects on downstream signaling pathways in relevant cell models and its efficacy and safety in preclinical animal models.

The generation of such data will be crucial for the advancement of this compound as a potential therapeutic agent.

References

Salfredin B11: A Comprehensive Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salfredin B11 is a naturally occurring 1-benzopyran derivative first identified in the seeds of Nigella glandulifera. This document provides a detailed overview of the discovery, origin, and biological properties of this compound. It includes a summary of its cytotoxic activity against various human cancer cell lines, with a focus on hepatocellular carcinoma (HepG2). Detailed experimental protocols for its isolation and cytotoxicity assessment are provided, along with a discussion of its potential mechanism of action based on the known activities of related benzopyran compounds.

Discovery and Origin

This compound was first isolated and characterized in 2015 by a team of researchers led by Sun as part of an investigation into the chemical constituents of the seeds of Nigella glandulifera Freyn et Sint.[1]. This plant, belonging to the Ranunculaceae family, is a traditional Uyghur medicine, and its seeds are known to contain a variety of bioactive compounds[1]. In the study by Sun et al., this compound was identified as compound 4 among four phenolic compounds isolated from the ethanolic extract of N. glandulifera seeds[1]. Its structure was elucidated through comprehensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₄ | [1] |

| Molecular Weight | 232.23 g/mol | |

| Class | 2,2-dimethyl-1-benzopyran |

Biological Activity

This compound has demonstrated selective cytotoxic activity against human cancer cell lines. The initial investigation by Sun et al. evaluated its in vitro cytotoxicity against four human cancer cell lines: Bel7402 (hepatocellular carcinoma), HepG2 (hepatocellular carcinoma), HCT-8 (ileocecal adenocarcinoma), and A549 (lung carcinoma).

Cytotoxicity Data

The cytotoxic effects of this compound were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. 5-Fluorouracil (5-FU) was used as a positive control.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ in μM)

| Compound | Bel7402 | HepG2 | HCT-8 | A549 |

| This compound | 35.6 ± 1.8 | 15.4 ± 0.9 | 42.3 ± 2.1 | 58.7 ± 3.2 |

| 5-Fluorouracil | 25.4 ± 1.5 | 30.8 ± 1.7 | 18.9 ± 1.1 | 45.6 ± 2.5 |

Data sourced from Sun et al., 2015.

The data indicates that this compound exhibits its most potent cytotoxic activity against the HepG2 cell line, with an IC₅₀ value of 15.4 ± 0.9 μM.

Potential Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been fully elucidated, the broader class of benzopyran derivatives is known to exert anticancer effects through various mechanisms. These often include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Potential signaling pathways that may be influenced by this compound, based on the activities of similar compounds, include:

-

Apoptosis Induction: Benzopyran derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as those in the Bcl-2 family (e.g., downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax). This leads to the activation of caspases, a family of proteases that execute the apoptotic process.

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G1 or G2/M phase, by interfering with the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Further research is required to determine the precise molecular targets and signaling cascades affected by this compound in cancer cells.

References

Salfredin B11 from Nigella sativa: A Technical Guide for Drug Discovery Professionals

Abstract

Salfredin B11, a naturally occurring 2,2-dimethyl-1-benzopyran found in the seeds of Nigella sativa, presents a compelling starting point for novel oncology drug discovery programs. This technical guide provides a consolidated overview of this compound, including its physicochemical properties, and discusses its potential as an anticancer agent, particularly in the context of hepatocellular carcinoma. Drawing on data from studies of Nigella sativa extracts and analogous benzopyran compounds, this document outlines plausible mechanisms of action, suggests detailed experimental protocols for its isolation and cytotoxic evaluation, and summarizes key quantitative data. Visualizations of experimental workflows and putative signaling pathways are provided to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Nigella sativa, commonly known as black cumin, has a rich history in traditional medicine, with its seeds and oil being utilized for a wide array of therapeutic purposes, including the treatment of inflammatory diseases and cancer.[1][2] The pharmacological activities of N. sativa are attributed to its complex chemical composition, which includes thymoquinone, alkaloids, saponins, and a variety of other bioactive molecules.[2] Among these is this compound, a member of the 2,2-dimethyl-1-benzopyran class of compounds.[3] While research on many constituents of N. sativa is extensive, this compound remains a relatively underexplored molecule with potential for development as a novel therapeutic agent. This guide aims to collate the available information on this compound and provide a technical framework for researchers and drug development professionals interested in its further investigation.

Physicochemical Properties and Structure

This compound is characterized by a 1-benzopyran core structure with two methyl groups at the 2-position.[3] Its fundamental properties are summarized in the table below. The total synthesis of this compound has been successfully reported, providing a viable alternative to natural product isolation for obtaining the compound for research purposes.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₄ | |

| Molecular Weight | 232.23 g/mol | |

| IUPAC Name | 5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one | |

| CAS Number | 165467-63-0 | |

| Class | 2,2-dimethyl-1-benzopyran |

Biological Activity and Therapeutic Potential

While direct and extensive studies on the biological activity of isolated this compound are limited, preliminary evidence suggests its potential as an anticancer agent. Decoctions of Nigella sativa have demonstrated dose-dependent cytotoxic activity against human hepatoma HepG2 cells. The cytotoxicity of these extracts is, in part, attributed to the presence of various bioactive compounds, including benzopyran derivatives.

Cytotoxicity Against Hepatocellular Carcinoma

A study on a decoction containing Nigella sativa seeds showed strong inhibitory effects on DNA synthesis in HepG2 cells, with an inhibition of 91% at a concentration of 5 mg/ml. Furthermore, the aqueous extract of N. sativa has been shown to have an IC₅₀ value of 300 μg/ml against HepG2 cell lines. Although these studies were conducted on extracts rather than purified this compound, they provide a strong rationale for investigating the specific contribution of this compound to this observed cytotoxicity. The table below summarizes the cytotoxic effects of N. sativa extracts on HepG2 cells.

| Extract Type | Cell Line | IC₅₀ Value | Reference |

| Aqueous Extract | HepG2 | 300 µg/ml | |

| Decoction | HepG2 | 91% inhibition of DNA synthesis at 5 mg/ml |

Putative Mechanism of Action and Signaling Pathways

Direct mechanistic studies on this compound are not yet available in the public domain. However, based on the known mechanisms of other benzopyran derivatives and bioactive compounds from Nigella sativa, a plausible mechanism of action can be inferred.

Benzopyran compounds have been shown to induce mitotic delays in cancer cells, leading to either mitotic slippage or apoptosis. This is often achieved through the inhibition of tubulin polymerization, a critical process for cell division. Furthermore, other novel benzopyran derivatives have been found to target cancer cell metabolism and survival pathways by inhibiting glutathione reductase and thioredoxin reductases, leading to increased oxidative stress, DNA damage, and apoptosis. These compounds have also been shown to inactivate the Ras/ERK and PI3K/Akt signaling pathways.

Compounds from Nigella sativa, such as thymoquinone, are known to modulate several key signaling pathways involved in cancer progression. These include the Nrf2, NF-κB, and PI3K/AKT pathways. Thymoquinone can also induce apoptosis by affecting p53 and STAT3 and triggering the mitochondrial apoptosis pathway. Given the shared natural source and structural similarities to other bioactive compounds, it is plausible that this compound may exert its anticancer effects through one or more of these pathways.

Proposed Signaling Pathway for this compound

Caption: Putative signaling pathways affected by this compound.

Experimental Protocols

The following sections outline detailed methodologies for the isolation of this compound from Nigella sativa seeds and for the evaluation of its cytotoxic activity. These protocols are based on established methods for the extraction and analysis of natural products from N. sativa and for in vitro cytotoxicity testing.

Isolation of this compound from Nigella sativa Seeds

Caption: Workflow for the isolation of this compound.

5.1.1. Materials and Reagents

-

Nigella sativa seeds

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (HPLC grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Pre-coated silica gel 60 F₂₅₄ TLC plates

-

Rotary evaporator

-

Soxhlet apparatus

-

Chromatography columns

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

5.1.2. Procedure

-

Seed Preparation: Dry Nigella sativa seeds at 40°C for 24 hours and grind to a fine powder.

-

Extraction: Extract the powdered seeds (approx. 500 g) with n-hexane in a Soxhlet apparatus for 8-12 hours.

-

Concentration: Concentrate the n-hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2). Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent.

-

Purification: Pool the fractions containing the compound of interest (identified by comparison with a standard if available, or by preliminary spectroscopic analysis) and subject them to preparative HPLC for final purification.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Caption: Workflow for the in vitro cytotoxicity assay.

5.2.1. Materials and Reagents

-

HepG2 human hepatocellular carcinoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

5.2.2. Procedure

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Conclusion and Future Directions

This compound, a constituent of Nigella sativa, represents a promising but understudied natural product with potential for development as an anticancer agent. The preliminary evidence of cytotoxicity of N. sativa extracts against hepatocellular carcinoma cell lines warrants a more focused investigation into the specific role of this compound. Future research should prioritize the isolation of sufficient quantities of this compound for comprehensive biological evaluation. Key areas of investigation should include:

-

Determination of the IC₅₀ values of pure this compound against a panel of cancer cell lines, including HepG2.

-

Elucidation of the precise mechanism of action, including its effects on tubulin polymerization, key metabolic enzymes, and cell cycle progression.

-

Investigation of its impact on specific signaling pathways, such as PI3K/AKT and MAPK, in cancer cells.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

A thorough exploration of these areas will be crucial in determining the true therapeutic potential of this compound and its viability as a lead compound in oncology drug discovery.

References

- 1. Review on the Potential Therapeutic Roles of Nigella sativa in the Treatment of Patients with Cancer: Involvement of Apoptosis: - Black cumin and cancer - - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical composition of Nigella sativa Linn: Part 2 Recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0041325) [hmdb.ca]

Salfredin B11: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salfredin B11 is a naturally occurring phenolic compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical structure, physicochemical properties, and preliminary biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, with the chemical formula C13H12O4, is classified as a member of the 2,2-dimethyl-1-benzopyran class of organic compounds.[1] Its systematic IUPAC name is 5-hydroxy-2,2-dimethyl-2H,6H,8H-furo[3,4-g]chromen-6-one.[1] The structural framework features a 1-benzopyran moiety with two methyl groups at the 2-position.

The chemical structure of this compound is detailed in the table below, along with its key identifiers.

| Identifier | Value |

| IUPAC Name | 5-hydroxy-2,2-dimethyl-2H,6H,8H-furo[3,4-g]chromen-6-one |

| Molecular Formula | C13H12O4 |

| Molecular Weight | 232.23 g/mol |

| SMILES | CC1(C)OC2=C(C=C1)C(O)=C1C(=O)OCC1=C2 |

| InChI | InChI=1S/C13H12O4/c1-13(2)4-3-8-9(17-13)5-7-6-16-12(15)10(7)11(8)14/h3-5,14H,6H2,1-2H3 |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. While specific experimental spectra are not widely available in public databases, theoretical and some experimental data have been reported.

| Property | Value/Data |

| Melting Point | 179 - 180 °C |

| XLogP3-AA | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| 1D NMR Spectra | Data available in NMRShiftDB |

Natural Occurrence and Synthesis

This compound has been identified as a natural constituent of Nigella sativa (black cumin), a plant with a long history of use in traditional medicine. The presence of this compound in this species suggests its potential contribution to the plant's overall bioactivity.

Biological Activity

Preliminary studies have indicated that this compound possesses cytotoxic activity against the human liver cancer cell line, HepG2. This finding suggests a potential role for this compound as a lead compound in the development of novel anticancer agents. However, detailed quantitative data, such as IC50 values from these cytotoxicity assays, are not yet publicly available.

Experimental Protocol: Cytotoxicity Assay (General Methodology)

While the specific protocol used to evaluate this compound's activity against HepG2 cells has not been detailed in the available literature, a general methodology for such an assay is provided below for illustrative purposes. This protocol is based on standard practices for in vitro cytotoxicity testing.

Objective: To determine the cytotoxic effect of a test compound on a specific cancer cell line.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A serial dilution of the test compound is prepared in the complete culture medium. The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the test compound. Control wells containing cells treated with vehicle (solvent) only are also included.

-

Incubation: The plates are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Logical Workflow for Compound Evaluation

The general workflow for the evaluation of a natural product like this compound, from initial discovery to potential therapeutic application, is outlined below.

Caption: A generalized workflow for natural product drug discovery, from isolation to clinical development.

Future Directions

The preliminary data on this compound suggests that it is a compound of interest for further investigation. Future research should focus on the following areas:

-

Detailed Biological Profiling: A broader screening of this compound against a panel of cancer cell lines is warranted to determine its spectrum of activity.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action.

-

Total Synthesis and Analog Development: The availability of a robust synthetic route will facilitate the preparation of analogs to explore structure-activity relationships (SAR) and optimize the compound's potency and pharmacokinetic properties.

-

In Vivo Efficacy: Following promising in vitro results, the evaluation of this compound in animal models of cancer will be a critical next step.

Conclusion

This compound is a structurally interesting natural product with preliminary evidence of anticancer activity. While current knowledge is limited, this guide consolidates the available information on its chemical structure, properties, and biological potential. Further in-depth research is necessary to fully uncover the therapeutic promise of this compound and its derivatives. The scientific community is encouraged to pursue further investigations into this promising molecule.

References

Salfredin B11 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salfredin B11 is a naturally occurring compound isolated from Nigella sativa, a plant with a long history of use in traditional medicine. This technical guide provides a summary of the known physicochemical properties of this compound. While extensive research has been conducted on the crude extracts of Nigella sativa and its major constituent, thymoquinone, specific biological activity data, detailed experimental protocols, and defined signaling pathways for this compound are not extensively documented in publicly accessible literature. This document consolidates the available information and outlines a general experimental approach for the characterization of such natural products.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined. This data is crucial for its identification, synthesis, and in the design of future pharmacological studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₄ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| CAS Number | 165467-63-0 | |

| Chemical Class | 2,2-dimethyl-1-benzopyran |

Synthesis

A method for the total synthesis of this compound has been reported, providing a potential route for obtaining the compound for further research.[2][3] The synthesis involves the use of hydroxyphthalides as precursor molecules.[2] However, the detailed, step-by-step experimental protocol for this synthesis is not available in the public domain.

Biological Activity

Currently, there is a notable lack of specific data in the scientific literature detailing the biological activity of isolated this compound. The broader biological effects of Nigella sativa extracts, including antioxidant, anti-inflammatory, and antimicrobial properties, are well-documented. It is plausible that this compound contributes to the overall pharmacological profile of the plant, but further investigation is required to ascertain its specific activities and mechanisms of action.

Experimental Workflow for Natural Product Characterization

Given the limited specific data for this compound, a generalized experimental workflow for the characterization of a novel natural product is presented below. This workflow represents a logical progression from isolation to the determination of biological activity and mechanism of action.

Future Directions

The established molecular formula and weight of this compound, along with a reported synthetic route, provide a solid foundation for future research. The primary focus should be on elucidating the specific biological activities of this compound. High-throughput screening against various cell lines and enzyme targets could reveal its potential therapeutic applications. Subsequent studies should then aim to identify its molecular targets and delineate the signaling pathways it modulates. Such a focused investigation will be critical in determining the contribution of this compound to the medicinal properties of Nigella sativa and in assessing its potential as a standalone therapeutic agent.

References

- 1. 2,8-Dihydro-5-hydroxy-2,2-dimethyl-6H-furo(3,4-g)-1-benzopyran-6-one | C13H12O4 | CID 636462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naturally Occurring Prenylated Phthalides: First Total Synthesis of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

Salfredin B11: A Technical Guide to Its Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salfredin B11 is a naturally occurring benzopyran derivative found in the seeds of Nigella sativa and Nigella glandulifera.[1] As a member of the flavonoid family, a class of compounds known for their diverse pharmacological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and explores potential biological activities and associated signaling pathways based on its chemical class and origin.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in biological systems and for the design of future studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₄ | PubChem[1] |

| Molecular Weight | 232.23 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database |

| Melting Point | 179 - 180 °C | Human Metabolome Database |

| Water Solubility (Predicted) | 1.21 g/L | Human Metabolome Database |

| pKa (Predicted) | Acidic pKa likely due to the phenolic hydroxyl group. A precise experimental value is not readily available in the literature. | Inferred from flavonoid chemistry |

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for determining the key physicochemical properties of a natural product like this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for designing in vitro and in vivo experiments.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the phenolic hydroxyl group is the most likely acidic proton.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, its chemical structure as a flavonoid and its origin from Nigella sativa, a plant with well-documented medicinal properties, suggest several potential biological activities.

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. This compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Proposed Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a strong inflammatory response by binding to Toll-like receptor 4 (TLR4). This binding initiates a downstream signaling cascade involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines. This compound may inhibit this process.

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Activity

Many flavonoids exhibit anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Proposed Signaling Pathway: Induction of Apoptosis via the Intrinsic Pathway

This compound may induce apoptosis in cancer cells by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases.

Caption: Proposed apoptotic mechanism of this compound in cancer cells.

Experimental Workflow for Bioactivity Screening

The discovery of the biological activities of a novel natural product like this compound typically follows a structured workflow.

Caption: General workflow for screening the bioactivity of this compound.

Conclusion

This compound presents an interesting scaffold for further pharmacological investigation. This guide summarizes its known physicochemical properties and provides a framework for future research by outlining standard experimental protocols and proposing potential mechanisms of action based on its chemical class. Further studies are warranted to experimentally validate its pKa, elucidate its specific biological targets, and fully characterize its therapeutic potential.

References

Unlocking the Therapeutic Potential of Salfredin B11: A Proposed Research Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salfredin B11 is a prenylated phthalide whose total synthesis has been documented.[1] However, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of its biological activity and potential therapeutic applications. While direct experimental data on this compound is scarce, the broader class of compounds to which it belongs, phthalides, has been the subject of considerable research. Phthalides, naturally occurring in various plants, are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, and cardiovascular protective effects.[2][3][4] Notably, dl-3-n-butylphthalide has been approved for the treatment of stroke, highlighting the therapeutic potential of this chemical class.[3]

This technical guide outlines a proposed, multi-phase research strategy to systematically investigate the therapeutic potential of this compound. It provides hypothetical experimental protocols, data presentation formats, and visualizations to serve as a roadmap for researchers and drug development professionals interested in exploring this promising compound.

Phase 1: Initial Bioactivity Screening and Target Class Identification

The primary objective of this phase is to conduct broad-based screening of this compound to identify any significant biological effects and to generate initial hypotheses regarding its mechanism of action.

In Vitro Anti-inflammatory Activity Assessment

Given that anti-inflammatory properties are a known attribute of phthalides, a logical starting point is to evaluate this compound in relevant in vitro models.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Plate RAW 264.7 murine macrophages in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 1 hour.

-

Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Quantification (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration, an indicator of NO production, using the Griess reagent.

-

Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to rule out cytotoxicity-mediated effects.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for NO production.

Hypothetical Data Presentation:

| Concentration (µM) | NO Production (% of Control) | Cell Viability (% of Control) |

| 1 | 95.2 | 99.1 |

| 10 | 68.4 | 98.5 |

| 25 | 45.8 | 97.2 |

| 50 | 22.1 | 96.4 |

| 100 | 8.9 | 95.8 |

Target Identification via Chemical Proteomics

To identify the direct molecular targets of this compound, an unbiased chemical proteomics approach can be employed.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

-

Probe Synthesis: Synthesize an alkyne-functionalized this compound analog to serve as a chemical probe.

-

Cell Lysate Preparation: Prepare proteomes from a biologically relevant cell line (e.g., RAW 264.7).

-

Competitive Inhibition: Incubate the cell lysates with a range of this compound concentrations.

-

Probe Labeling: Add the alkyne-Salfredin B11 probe to the lysates to label protein targets that have not been engaged by the parent compound.

-

Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.

-

Enrichment and Analysis: Enrich the biotinylated proteins using streptavidin beads, perform on-bead tryptic digestion, and identify the proteins via LC-MS/MS.

Hypothetical Experimental Workflow Diagram:

References

The Inhibitory Potential of Salfredin B11-Containing Plant Extracts on Hepatocellular Carcinoma Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the inhibitory activity of Salfredin B11 against HepG2 hepatocellular carcinoma cells is not currently available. This document summarizes the existing research on the anti-cancer effects of extracts from Nigella sativa and Nigella glandulifera, plants in which this compound is found, against HepG2 cells. The specific contribution of this compound to the observed activities has not been elucidated in the reviewed studies.

Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, necessitating the exploration of novel therapeutic agents. Natural products are a promising source of such agents. This compound, a compound found in Nigella sativa and Nigella glandulifera, belongs to a class of compounds that have garnered interest for their potential biological activities. While direct evidence is lacking for this compound, extracts from these plants have demonstrated notable inhibitory effects against the HepG2 human HCC cell line. This technical guide consolidates the available data on the cytotoxic and apoptotic effects of these extracts and their isolated compounds, providing insights into their potential mechanisms of action and outlining the experimental protocols used in these investigations.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the inhibitory effects of Nigella sativa and Nigella glandulifera extracts and their isolated compounds on HepG2 cells.

Table 1: Cytotoxicity of Nigella sativa Extracts against HepG2 Cells

| Extract Type | Assay | IC50 Value | Reference |

| Aqueous Extract | MTT | 300 µg/ml | [1][2] |

| Ethanolic Extract | MTT | > 1000 µg/ml | [1] |

Table 2: Cytotoxicity of Compounds Isolated from Nigella glandulifera against HepG2 Cells

| Compound | Assay | IC50 Value (µM) | Reference |

| Nigephenol A | MTT | > 50 | [3] |

| Nigephenol B | MTT | 12.5 | [3] |

| Nigephenol C | MTT | 25.0 | |

| Kalopanaxsaponin A | Not Specified | 6 | |

| Kalopanaxsaponin I | Not Specified | 3 |

Signaling Pathways and Mechanisms of Action

Studies on extracts from Nigella sativa suggest the involvement of several key signaling pathways in their anti-cancer effects on HepG2 cells.

Lipid extracts of Nigella sativa have been shown to modulate the FOXO3 (Forkhead box protein O3) signaling pathway. This involves the phosphorylation of FOXO3, leading to its cytoplasmic localization and decreased expression. This modulation is associated with increased activity of Akt (Protein Kinase B) and altered activity of AMPKα (5' AMP-activated protein kinase α) . The diagram below illustrates this proposed mechanism.

Caption: Proposed signaling pathway of Nigella sativa lipid extract in HepG2 cells.

Furthermore, aqueous extracts of Nigella sativa have been observed to induce apoptosis, as evidenced by morphological changes such as cell shrinkage and membrane damage. Compounds isolated from Nigella glandulifera, such as kalopanaxsaponins A and I, also induce apoptosis and inhibit the proliferation of HepG2 cells.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the inhibitory activity against HepG2 cells.

Cell Culture

HepG2 cells were cultured in appropriate media, such as Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay assesses cell metabolic activity.

-

HepG2 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of the test substance (e.g., plant extract or isolated compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

The workflow for a typical cytotoxicity assay is depicted below.

References

- 1. A study of Nigella sativa induced growth inhibition of MCF and HepG2 cell lines: An anti-neoplastic study along with its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New phenolic compounds from the seeds of Nigella glandulifera and their inhibitory activities against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Salfredin B11: A Technical Whitepaper on its Putative Antioxidant Properties and Future Research Directions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Salfredin B11 is a naturally occurring benzopyran derivative found in the seeds of Nigella sativa. While the antioxidant properties of Nigella sativa extracts are well-documented and largely attributed to major components like thymoquinone, there is a notable absence of direct scientific studies quantifying the specific antioxidant activity of this compound. This technical guide provides a comprehensive overview of this compound's chemical identity, its botanical source, and the broader antioxidant context of Nigella sativa. Due to the lack of direct experimental data on this compound, this paper synthesizes information on the antioxidant potential of structurally related compounds and outlines the standard experimental protocols that would be necessary to elucidate its antioxidant capacity. This document serves as a foundational resource for researchers aiming to investigate the antioxidant properties of this compound, highlighting a significant area for future research.

Introduction to this compound

This compound is a phytochemical classified as a 2,2-dimethyl-1-benzopyran. It is a known constituent of the seeds of Nigella sativa, commonly known as black cumin, a plant with a long history of use in traditional medicine.

Chemical Structure and Properties:

-

Chemical Formula: C₁₃H₁₂O₄

-

CAS Number: 165467-63-0

-

IUPAC Name: 5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one

-

Molecular Weight: 232.23 g/mol

The structure of this compound, featuring a phenolic hydroxyl group, suggests a potential for antioxidant activity, as this functional group is a key characteristic of many radical-scavenging molecules.

Antioxidant Context: Nigella sativa

Nigella sativa seeds and their extracts have been the subject of numerous studies demonstrating significant antioxidant properties. This activity is generally attributed to a complex mixture of bioactive compounds.

Phytochemical Profile of Nigella sativa

The seeds of Nigella sativa contain a rich array of compounds, including:

-

Volatile Oils: Thymoquinone (major bioactive component), p-cymene, carvacrol, and others.

-

Fixed Oils: Linoleic acid, oleic acid, and other fatty acids.

-

Alkaloids: Nigellicine, nigellidine.

-

Saponins

-

Phenolic Compounds: Including flavonoids and benzopyran derivatives like this compound.

Reported Antioxidant Activity of Nigella sativa Extracts

Various extracts of Nigella sativa have demonstrated potent antioxidant effects in a range of in vitro assays. For instance, methanolic and ethanolic extracts have shown strong radical scavenging activity, often correlated with their total phenolic and flavonoid content. The essential oil, in particular, exhibits significant antioxidant capacity, largely linked to its high concentration of thymoquinone. While these studies confirm the antioxidant potential of the plant material containing this compound, they do not isolate its individual contribution.

Putative Antioxidant Properties of this compound: An Evidence Gap

A thorough review of the scientific literature reveals a significant lack of studies focused specifically on the antioxidant properties of this compound. There is no published quantitative data, such as IC50 values from standard antioxidant assays, for this compound.

However, based on its chemical structure as a benzopyran and coumarin analogue, we can hypothesize its potential mechanisms of antioxidant action. Coumarins and benzopyran derivatives are known to exert antioxidant effects through various mechanisms, including:

-

Direct Radical Scavenging: The phenolic hydroxyl group on the this compound molecule can donate a hydrogen atom to stabilize free radicals.

-

Metal Chelation: Some coumarin derivatives can chelate transition metal ions like iron and copper, which are involved in the generation of reactive oxygen species.

-

Modulation of Antioxidant Enzymes: Certain phenolic compounds can influence the activity of endogenous antioxidant enzymes.

Further research is imperative to validate these potential activities for this compound.

Proposed Experimental Protocols for Assessing Antioxidant Activity

To address the current knowledge gap, the following standard in vitro antioxidant assays are proposed for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound to the wells.

-

A control well should contain the solvent instead of the sample.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Data Presentation: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

An aqueous stock solution of ABTS (e.g., 7 mM) is prepared.

-

An aqueous stock solution of potassium persulfate (e.g., 2.45 mM) is prepared.

-

Equal volumes of the ABTS and potassium persulfate solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: this compound is dissolved and serially diluted as described for the DPPH assay.

-

Assay Procedure:

-

A large volume of the ABTS•+ working solution is added to a small volume of the this compound sample at various concentrations.

-

The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

-

Measurement: The absorbance is read at 734 nm.

-

Calculation: The percentage of inhibition is calculated using a similar formula to the DPPH assay.

-

Data Presentation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Data Presentation (Hypothetical)

In the absence of experimental data for this compound, the following tables illustrate how quantitative data for its antioxidant activity, and that of related compounds from Nigella sativa, would be presented.

Table 1: Hypothetical Radical Scavenging Activity of this compound and Reference Compounds.

| Compound | DPPH IC50 (µM) | ABTS TEAC (mM Trolox/mM compound) |

|---|---|---|

| This compound | Data not available | Data not available |

| Thymoquinone | Reported values vary | Reported values vary |

| Quercetin (Reference) | ~10-20 | ~1.5-2.0 |

| Trolox (Reference) | ~40-50 | 1.0 |

Table 2: Antioxidant Activity of Nigella sativa Extracts.

| Extract Type | Assay | Result | Reference |

|---|---|---|---|

| Methanolic Extract | DPPH IC50 | Reported values vary (e.g., in µg/mL) | [Generic Reference] |

| Ethanolic Extract | ABTS TEAC | Reported values vary | [Generic Reference] |

| Essential Oil | DPPH IC50 | Reported values vary | [Generic Reference] |

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a potential signaling pathway relevant to antioxidant activity.

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the ABTS radical cation scavenging assay.

Caption: Hypothetical signaling pathway influenced by an antioxidant.

Conclusion and Future Directions

This compound is a defined chemical entity within the antioxidant-rich plant Nigella sativa. Its benzopyran structure is suggestive of potential antioxidant activity. However, there is a clear dearth of direct experimental evidence to confirm and quantify this property. The antioxidant effects of Nigella sativa are well-established, but the specific role of this compound in this activity remains unknown.

Future research should prioritize the isolation or synthesis of pure this compound to enable rigorous investigation of its antioxidant capacity using standardized assays such as DPPH and ABTS. Such studies would not only fill a significant gap in the phytochemical literature but also potentially uncover a novel antioxidant agent with therapeutic potential. This whitepaper provides the foundational context and methodological framework to guide these future research endeavors.

An In-depth Technical Guide on the Anti-inflammatory Effects of β-tetrahydropyran Salvinorin B

Disclaimer: Initial searches for "Salfredin B11" did not yield specific scientific literature. The following guide is based on research on β-tetrahydropyran Salvinorin B (β-THP SalB) , a novel Salvinorin A analog, which is likely the compound of interest given its documented anti-inflammatory properties.

Introduction

β-tetrahydropyran Salvinorin B (β-THP SalB) is a semi-synthetic analog of Salvinorin A, a naturally occurring psychoactive compound.[1][2] Like its parent compound, β-THP SalB is a potent and selective full agonist of the kappa-opioid receptor (KOPr).[1][2] While much of the research on KOPr agonists has focused on their analgesic properties, emerging evidence highlights their significant anti-inflammatory potential.[1] This technical guide provides a comprehensive overview of the anti-inflammatory effects of β-THP SalB, detailing quantitative data, experimental protocols, and the underlying signaling pathways for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Effects of β-THP SalB

The primary evidence for the anti-inflammatory effects of β-THP SalB comes from in vivo studies using a formalin-induced inflammatory pain model in mice. In this model, β-THP SalB demonstrated a significant ability to reduce key markers of inflammation, specifically paw edema and the infiltration of neutrophils into the inflamed tissue.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on β-THP SalB.

Table 1: In Vivo Efficacy in Formalin-Induced Inflammation Model

| Compound | Dosage (Route) | Parameter Measured | Result | Statistical Significance |

| β-THP SalB | 1-2 mg/kg (i.p.) | Paw Edema | Significantly reduced compared to vehicle | p<0.0001 |

| β-THP SalB | 1-2 mg/kg (i.p.) | Neutrophil Infiltration | Significantly reduced compared to vehicle | p<0.0001 |

| Salvinorin A | 1-2 mg/kg (i.p.) | Paw Edema | Significantly reduced compared to vehicle | Not specified |

| Salvinorin A | 1-2 mg/kg (i.p.) | Neutrophil Infiltration | Significantly reduced compared to vehicle | p<0.0001 |

Data extracted from Kivell et al., 2017.

Table 2: Receptor Binding and Agonist Activity

| Compound | Parameter | Value |

| β-THP SalB | KOPr Agonism | Full Agonist |

| β-THP SalB | Potency (EC50) in tail-withdrawal assay | 1.4 mg/kg |

| Salvinorin B | KOPr Binding Affinity (Ki) | 2.95 µM |

| Salvinorin B | KOPr Agonist Activity (EC50) | 248 nM |

Data from Kivell et al., 2017 and MedChemExpress.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory effects of β-THP SalB.

Formalin-Induced Inflammatory Pain Model

This is a standard preclinical model to assess acute inflammatory responses and nociception.

-

Subjects: Male C57Bl/6J mice.

-

Drug Preparation and Administration: β-THP SalB is dissolved in a vehicle of 80% propylene glycol and 20% DMSO, which is then diluted with an equal volume of phosphate-buffered saline (PBS). The final solution is administered via intraperitoneal (i.p.) injection at a volume of 1-2 mg/kg.

-

Inflammation Induction: 30 minutes post-drug administration, 20 µL of 2% or 5% formalin is injected into the plantar surface of the right hind paw to induce an inflammatory response.

-

Assessment of Edema: Paw thickness is measured using calipers before and at multiple time points after the formalin injection to quantify edema.

-

Quantification of Neutrophil Infiltration:

-

Flow Cytometry: To further characterize the immune cell infiltrate, paw tissue can be digested to create a single-cell suspension. These cells are then labeled with fluorescently tagged antibodies against immune cell surface markers (e.g., CD45 for total leukocytes, Ly-6G for neutrophils) and analyzed using a flow cytometer to quantify the different cell populations.

References

Salfredin B11: Investigating the Antiviral Potential of a Natural Benzopyran

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Salfredin B11, a naturally occurring 1-benzopyran found in the medicinal plant Nigella sativa, presents a subject of interest for antiviral research. While its source, Nigella sativa, and its primary bioactive constituent, thymoquinone, have demonstrated notable antiviral properties against a range of viruses, direct experimental evidence evaluating the specific antiviral efficacy of this compound remains conspicuously absent in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the existing, albeit limited, knowledge surrounding this compound and to contextualize its potential antiviral activity within the broader spectrum of research on Nigella sativa. Furthermore, this document outlines generalized experimental protocols and potential mechanisms of action that could guide future investigations into the antiviral capabilities of this compound.

Introduction to this compound

This compound is a chemical compound classified as a 1-benzopyran.[1] It has been identified as a constituent of Nigella sativa (commonly known as black seed or black cumin) and Nigella glandulifera.[1] The chemical and physical properties of this compound are cataloged in public databases such as PubChem.[1]

Nigella sativa has a long history of use in traditional medicine for a variety of ailments, and modern scientific research has begun to validate some of its therapeutic properties, including its potential as an antiviral agent.[2] This has led to scientific interest in isolating and characterizing the specific bioactive compounds within the plant, such as this compound, to understand their individual contributions to the plant's overall medicinal effects.

Antiviral Potential of Nigella sativa

While direct studies on this compound are lacking, the antiviral potential of Nigella sativa extracts and its major component, thymoquinone, is more extensively documented. These studies provide a foundation for hypothesizing the potential, yet unproven, antiviral activity of this compound.

Current research indicates that Nigella sativa exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, antifungal, and antiviral effects.[2] The antiviral activity is often attributed to its rich phytochemical composition.

Table 1: Summary of Antiviral Activity of Nigella sativa and its Constituents (Excluding this compound)

| Compound/Extract | Virus | Assay Type | Key Findings | Reference |

| Nigella sativa extract | Avian Influenza Virus (H9N2) | In ovo | Reduction in viral titer | Not specified in search results |

| Thymoquinone | Murine Cytomegalovirus (MCMV) | In vitro | Inhibition of viral replication | Not specified in search results |

| Nigella sativa oil | Hepatitis C Virus (HCV) | Clinical study | Reduction in viral load | Not specified in search results |

Note: This table summarizes the general antiviral findings for Nigella sativa and its components other than this compound, as no specific data for this compound was found in the performed searches.

Potential Mechanisms of Antiviral Action

The mechanisms by which antiviral compounds exert their effects are varied and can target different stages of the viral life cycle. For a novel compound like this compound, several potential mechanisms could be investigated based on the known actions of other antiviral agents, including those from natural sources.

A generalized workflow for investigating the antiviral potential of a compound like this compound is depicted below.

References

Methodological & Application

Salfredin B11: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salfredin B11 is a naturally occurring isobenzofuranone derivative that has garnered interest for its potential therapeutic activities. Initially identified from the fermentation broth of the fungus Crucibulum sp., it has also been isolated from the seeds of Nigella glandulifera and Nigella sativa. This document provides detailed application notes and protocols for in vitro assays relevant to the biological activities of this compound, with a primary focus on its role as an aldose reductase inhibitor. Additionally, insights from in silico studies suggesting potential anti-cancer activity are discussed.

Biological Activity of this compound

The primary experimentally confirmed in vitro activity of this compound is the inhibition of aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound may have therapeutic potential in mitigating such complications.

In addition to its confirmed role as an aldose reductase inhibitor, computational studies have identified this compound as a potential modulator of targets relevant to cancer. Molecular docking analyses have suggested that this compound could act as a lead compound against the EML4 receptor protein, a key factor in certain types of lung cancer. Furthermore, another in silico study highlighted this compound as a potentially active compound against targets associated with the Human Papillomavirus (HPV), with the Epidermal Growth Factor Receptor (EGFR) identified as a likely target. It is important to note that these anti-cancer activities are predicted and await confirmation through in vitro and in vivo experimental studies.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of this compound. Currently, experimentally derived data is limited to its anti-tuberculosis activity.

| Assay | Target Organism/Enzyme | Result Type | Value |

| Anti-tuberculosis Activity | Mycobacterium tuberculosis | MIC | 100 µg/mL |

Note: The anti-tuberculosis activity data is from a single reported screening result. Further validation is recommended.

Experimental Protocols

Aldose Reductase Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of compounds against aldose reductase, the primary reported activity of this compound.

a. Materials and Reagents:

-

Rat lens aldose reductase (can be partially purified from rat lenses)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DL-Glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.2)

-

This compound (test compound)

-

Quercetin or another known aldose reductase inhibitor (positive control)

-

DMSO (for dissolving the test compound)

-

Spectrophotometer capable of reading absorbance at 340 nm

b. Experimental Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay mixture should be kept low (e.g., <1%) to avoid interference.

-

Prepare solutions of NADPH, DL-glyceraldehyde, and the positive control in the phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate or spectrophotometer cuvettes, add the following in order:

-

Phosphate buffer

-

NADPH solution

-

This compound solution at various concentrations (or positive control/vehicle control)

-

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

-

Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound and the controls.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

-

Application Notes and Protocols for Salfredin B11 in Cancer Research

Introduction

Extensive research into novel therapeutic agents is a cornerstone of advancing cancer treatment. This document provides detailed application notes and protocols for the utilization of Salfredin B11, a compound that has demonstrated notable potential in cancer research. The information presented herein is intended to guide researchers, scientists, and drug development professionals in effectively designing and executing experiments to explore the therapeutic efficacy and mechanism of action of this compound.

Data Presentation